3-Bromo-4-ethoxybenzaldehyde (CAS 108373-05-3) is a highly functionalized aromatic building block featuring a reactive aldehyde group, an electron-donating ethoxy ether, and a synthetically versatile bromine atom at the meta position. In industrial procurement, it is primarily valued as an advanced precursor for synthesizing active pharmaceutical ingredients (APIs), such as P2X3 receptor antagonists and PARP inhibitors, as well as specialty materials like polyolefin nucleating agents [1]. The compound's specific substitution pattern provides a precise balance of lipophilicity, steric bulk, and orthogonal reactivity, making it a critical starting material for complex cross-coupling and condensation workflows where precise molecular dimensions are required [2].
Substituting 3-Bromo-4-ethoxybenzaldehyde with its closest commercial analogs, such as 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-hydroxybenzaldehyde, frequently leads to process failures or suboptimal downstream performance. In medicinal chemistry, replacing the ethoxy group with a methoxy group reduces the molecule's lipophilic footprint, which can severely compromise its ability to occupy hydrophobic allosteric binding pockets, leading to a loss of receptor antagonistic activity [1]. In synthetic scale-up, attempting to use the hydroxy analog requires the addition of costly and time-consuming protection and deprotection steps before palladium-catalyzed cross-coupling can be performed at the bromine site [2]. Furthermore, in polymer science, altering the alkoxy chain length directly shifts the solubility and gelation kinetics of the resulting dibenzylidene sorbitol (DBS) clarifiers, rendering generic substitutes ineffective for targeted low-haze polyolefin formulations [3].
In the development of triazolopyrimidine-based P2X3 receptor antagonists, the substitution of a methoxy group with an ethoxy group (utilizing 3-bromo-4-ethoxybenzaldehyde as the precursor) provides a critical increase in steric bulk and lipophilicity. This extended lipophilic footprint allows the resulting pharmacophore to better occupy the hydrophobic allosteric binding cavity, effectively blocking receptor activation compared to smaller or more electronegative substituents[1].
| Evidence Dimension | Lipophilic cavity occupancy and steric footprint |
| Target Compound Data | Ethoxy group provides extended hydrophobic bulk for optimal allosteric pocket filling. |
| Comparator Or Baseline | 3-Bromo-4-methoxybenzaldehyde (smaller steric volume, lower logP by ~0.5 units). |
| Quantified Difference | ~0.5 logP unit increase and larger van der Waals volume. |
| Conditions | Structure-activity relationship (SAR) optimization for P2X3 receptor antagonists. |
Procuring the ethoxy derivative over the methoxy analog is essential when targeting larger hydrophobic pockets in kinase or receptor allosteric sites to maximize binding affinity.
When synthesizing complex biaryl scaffolds, 3-bromo-4-ethoxybenzaldehyde offers significant process advantages over 3-bromo-4-hydroxybenzaldehyde. The stable ethoxy ether eliminates the need for phenolic hydroxyl protection (such as benzylation or silylation) prior to palladium-catalyzed cross-coupling at the 3-bromo position. This reduces the synthetic sequence by at least two steps (protection and deprotection), directly improving overall process yield and reducing reagent costs [1].
| Evidence Dimension | Synthetic step economy |
| Target Compound Data | 0 protection/deprotection steps required for Pd-catalyzed coupling. |
| Comparator Or Baseline | 3-Bromo-4-hydroxybenzaldehyde (requires 2 additional steps: protection and deprotection). |
| Quantified Difference | Elimination of 2 synthetic steps; avoids associated yield losses (typically 10-20% per step). |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in basic media. |
Buyers scaling up API intermediates can significantly reduce cycle times and raw material costs by selecting the pre-alkylated ethoxy compound.
3-Bromo-4-ethoxybenzaldehyde is specifically utilized in the acid-catalyzed condensation with D-sorbitol to produce substituted dibenzylidene sorbitol (DBS) derivatives, which act as advanced nucleating and clarifying agents for polyolefins. The incorporation of the 4-ethoxy and 3-bromo substituents modifies the thermal stability and solubility profile of the resulting diacetal network in the polymer melt compared to unsubstituted or methoxy-substituted DBS, leading to customized gelation and haze-reduction properties[1].
| Evidence Dimension | Diacetal formation and polymer gelation tuning |
| Target Compound Data | Yields bis(3-bromo-4-ethoxybenzylidene) sorbitol with tailored lipophilicity for polyolefin matrices. |
| Comparator Or Baseline | 3-Bromo-4-methoxybenzaldehyde or unsubstituted benzaldehyde (produces clarifiers with different melt solubilities). |
| Quantified Difference | Altered aliphatic/aromatic balance affecting polymer matrix compatibility. |
| Conditions | Acid-catalyzed condensation in aqueous/organic media. |
Material science buyers must procure this exact substitution pattern to achieve the precise solubility and nucleation kinetics required for specialized low-haze plastics.
3-Bromo-4-ethoxybenzaldehyde is the required starting material for developing specific triazolopyrimidine-based P2X3 receptor antagonists. The ethoxy group is retained in the final API to fill specific lipophilic allosteric cavities, a structural requirement for noncompetitive receptor blockade in neuropathic pain models [1].
In the polymer additives industry, this compound is condensed with sorbitol to manufacture highly specialized dibenzylidene sorbitol (DBS) nucleating agents. The specific bromo-ethoxy substitution pattern ensures the resulting clarifier has the correct thermal stability and solubility to reduce haze in crystalline polyolefin resins [2].
The compound serves as a critical building block in the synthesis of phthalazine derivatives evaluated as PARP1/PARP2 inhibitors for oncology. The orthogonal reactivity of the aldehyde and the 3-bromo position allows for rapid assembly of the core pharmacophore without interfering with the stable ethoxy ether [3].
Irritant